molecular formula C20H13ClN2O5 B3509740 2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

Cat. No.: B3509740
M. Wt: 396.8 g/mol
InChI Key: JXZHZIUSFSDRIQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and possibly its stereochemistry. It may also include its classification based on functional groups .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted based on the compound’s structure .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and understanding its impact on human health and the environment .

Future Directions

This could involve predicting potential applications of the compound based on its properties and reactivity. It could also involve suggesting further studies to fully understand the compound .

Properties

IUPAC Name

2-chloro-5-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c21-17-5-3-12(9-16(17)20(25)26)18-6-4-14(28-18)8-13(10-22)19(24)23-11-15-2-1-7-27-15/h1-9H,11H2,(H,23,24)(H,25,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZHZIUSFSDRIQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 3
2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 6
2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

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